3-(N-methyl4-methylbenzenesulfonamido)-N-{[4-(methylsulfanyl)phenyl]methyl}thiophene-2-carboxamide
Description
The compound 3-(N-methyl4-methylbenzenesulfonamido)-N-{[4-(methylsulfanyl)phenyl]methyl}thiophene-2-carboxamide features a thiophene-2-carboxamide core with two critical substituents:
- Position 3: An N-methyl-p-toluenesulfonamido group (C₈H₁₀NO₂S), comprising a para-methylbenzenesulfonyl moiety attached to a methylated nitrogen.
- Amide Nitrogen: A [4-(methylsulfanyl)phenyl]methyl group (C₈H₉S), introducing a thioether-linked benzyl substituent.
This structure combines sulfonamide and thioether functionalities, which are common in bioactive molecules. Sulfonamides are known for their role in enzyme inhibition (e.g., carbonic anhydrase), while thioethers enhance lipophilicity and membrane permeability .
Properties
IUPAC Name |
3-[methyl-(4-methylphenyl)sulfonylamino]-N-[(4-methylsulfanylphenyl)methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S3/c1-15-4-10-18(11-5-15)29(25,26)23(2)19-12-13-28-20(19)21(24)22-14-16-6-8-17(27-3)9-7-16/h4-13H,14H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAGFCMRCIXRRGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(SC=C2)C(=O)NCC3=CC=C(C=C3)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(N-methyl4-methylbenzenesulfonamido)-N-{[4-(methylsulfanyl)phenyl]methyl}thiophene-2-carboxamide typically involves multi-step organic reactions. The process may include:
Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the carboxamide group: This step involves the reaction of the thiophene derivative with an amine in the presence of coupling agents like EDCI or DCC.
Sulfonamide formation: The sulfonamide group can be introduced by reacting the amine with a sulfonyl chloride derivative.
Methylation: Methylation of the amine group can be achieved using methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Amines.
Substitution products: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential in targeting specific molecular pathways, particularly in cancer research. Its ability to interact with β-catenin suggests that it may induce ubiquitination and proteasomal degradation of this protein, which is implicated in various cancers.
- Case Study : Research indicates that compounds targeting β-catenin can inhibit tumor growth in specific cancer models, suggesting that 3-(N-methyl-4-methylbenzenesulfonamido)-N-{[4-(methylsulfanyl)phenyl]methyl}thiophene-2-carboxamide could be a candidate for further development as an anticancer agent .
Antimicrobial Activity
The sulfonamide moiety is known for its antimicrobial properties. Preliminary studies suggest that this compound may exhibit activity against certain bacterial strains.
- Research Findings : A study evaluating novel sulfonamide derivatives demonstrated significant antibacterial effects, indicating that similar compounds could be effective against resistant strains .
Organic Synthesis
Due to its unique structure, this compound serves as an important building block in organic synthesis. It can participate in various chemical reactions such as oxidation, reduction, and substitution.
- Synthesis Applications : The compound can be utilized to synthesize other biologically active molecules, enhancing the repertoire of available drugs .
Mechanism of Action
The mechanism of action of 3-(N-methyl4-methylbenzenesulfonamido)-N-{[4-(methylsulfanyl)phenyl]methyl}thiophene-2-carboxamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Table 1: Key Structural and Functional Comparisons
*Estimated based on structural analysis.
Substituent Effects on Properties
Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s methyl (electron-donating) and methylsulfanyl (moderately electron-donating) groups contrast with the nitro (strongly electron-withdrawing) group in and chloro/trifluoromethoxy (electron-withdrawing) groups in .
Lipophilicity and Solubility :
- The methylsulfanyl group in the target compound enhances lipophilicity compared to the polar nitro or trifluoromethoxy groups in analogs. This may improve membrane permeability but reduce aqueous solubility.
Structural Parameters and Crystallography
- Dihedral Angles : In , the dihedral angle between the thiophene and benzene rings ranges from 8.5° to 13.5°, suggesting moderate planarity. Similar angles are expected in the target compound due to analogous carboxamide linkages.
Biological Activity
3-(N-methyl-4-methylbenzenesulfonamido)-N-{[4-(methylsulfanyl)phenyl]methyl}thiophene-2-carboxamide is a complex organic compound with potential biological activities due to its unique molecular structure. This compound features a thiophene ring, sulfonamide, and carboxamide functional groups, which may contribute to its pharmacological properties. Understanding its biological activity is crucial for potential therapeutic applications.
Molecular Structure and Properties
- Molecular Formula : CHNOS
- Molecular Weight : 446.6 g/mol
- CAS Number : 1115871-55-0
The compound's structure includes:
- A thiophene ring, which enhances aromaticity and stability.
- Sulfonamide and carboxamide moieties, known for their diverse biological activities.
Anticancer Activity
Recent studies have indicated that thiophene carboxamide derivatives exhibit significant anticancer properties. For instance, a study on similar compounds demonstrated that derivatives with thiophene rings showed promising activity against Hep3B cancer cell lines with IC values as low as 5.46 µM . The mechanism involves disruption of tubulin dynamics, akin to the action of established anticancer agents like Combretastatin A-4.
| Compound | IC (µM) | Target Cell Line |
|---|---|---|
| 2b | 5.46 | Hep3B |
| 2e | 12.58 | Hep3B |
Antibacterial Activity
The compound has shown potential antibacterial properties against various pathogens. Studies have reported that thiophene derivatives possess significant activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, with some derivatives achieving activity indices comparable to standard antibiotics like ampicillin .
| Compound | Target Bacteria | Activity Index (%) |
|---|---|---|
| 7b | E. coli | 83.3 |
| 7b | P. aeruginosa | 82.6 |
Antioxidant Activity
The antioxidant potential of thiophene derivatives has also been explored, with some compounds demonstrating up to 62% inhibition of free radicals in assays such as the ABTS assay . This suggests that the compound may be beneficial in reducing oxidative stress-related damage.
The biological activities of this compound can be attributed to several mechanisms:
- Tubulin Binding : Similar to other thiophene derivatives, it may inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells.
- Antimicrobial Action : The sulfonamide group is known for its ability to interfere with bacterial folic acid synthesis, contributing to its antibacterial effects.
- Antioxidant Properties : The presence of multiple functional groups allows for effective scavenging of free radicals.
Case Studies
- Anticancer Study : A recent investigation into the anticancer effects of thiophene carboxamides revealed that compounds structurally similar to our target compound significantly inhibited Hep3B cell proliferation through apoptosis induction and cell cycle arrest .
- Antibacterial Evaluation : In vitro studies demonstrated that certain derivatives exhibited enhanced antibacterial activity due to modifications in their chemical structure, particularly the introduction of hydrophilic groups .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(N-methyl-4-methylbenzenesulfonamido)-N-{[4-(methylsulfanyl)phenyl]methyl}thiophene-2-carboxamide, and how can purity be optimized?
- Methodology : A common approach involves coupling thiophene-2-carboxamide derivatives with sulfonamide and methylsulfanyl-substituted benzyl groups. For example, sulfonamide intermediates can be synthesized via nucleophilic substitution of 4-methylbenzenesulfonyl chloride with methylamine, followed by coupling to the thiophene core using carbodiimide-mediated amidation .
- Purity Optimization : Recrystallization in dioxane or ethyl acetate/dichloromethane mixtures (9:1) is effective, as demonstrated in analogous sulfonamide-thiophene syntheses .
Q. How should researchers characterize this compound spectroscopically to confirm its structure?
- Key Techniques :
- NMR : Assign peaks for the thiophene ring (δ ~7.3–7.6 ppm for aromatic protons), sulfonamide (δ ~2.5–3.0 ppm for methyl groups), and methylsulfanyl substituents (δ ~2.1–2.3 ppm) .
- IR : Look for carboxamide C=O stretching (~1650–1680 cm⁻¹) and sulfonamide S=O stretches (~1150–1350 cm⁻¹) .
- Mass Spectrometry : Use HRMS to confirm molecular ion peaks (e.g., [M+H]+) with <2 ppm error .
Q. What solvent systems are suitable for solubility and stability studies?
- Solubility : The compound is likely soluble in DMSO, DMF, or dichloromethane due to its aromatic and sulfonamide groups. Test solubility gradients in aqueous-organic mixtures (e.g., DMSO:PBS) for biological assays .
- Stability : Monitor degradation via HPLC in acidic/basic conditions (pH 3–9) and under UV light .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data, such as unexpected splitting in H NMR spectra?
- Approach :
- Verify synthetic intermediates (e.g., check for unreacted sulfonamide or thiophene precursors).
- Use 2D NMR (COSY, HSQC) to assign overlapping peaks caused by rotamers or steric hindrance from the methylsulfanyl group .
- Compare data with structurally similar compounds, such as N-(4-methoxyphenyl)benzenesulfonamide derivatives .
Q. What strategies improve reaction yields in the final coupling step of this compound?
- Optimization :
- Use Hünig’s base (DIPEA) to deprotonate the sulfonamide nitrogen and enhance nucleophilicity.
- Employ microwave-assisted synthesis to reduce reaction time (e.g., 30 min at 80°C) .
- Monitor intermediates via TLC (silica gel, ethyl acetate/hexane 1:1) to ensure complete conversion .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity?
- Design :
- Synthesize analogs with variations in the methylsulfanyl group (e.g., replace with ethylsulfanyl or omit substituents).
- Test inhibitory activity against biological targets (e.g., T-type Ca²⁺ channels, as in related thiophene-carboxamide derivatives) using patch-clamp assays .
- Correlate logP values (calculated via HPLC) with membrane permeability .
Q. What computational methods predict metabolic pathways for this compound?
- Tools :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
